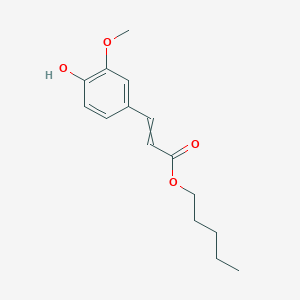

Pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Description

Properties

IUPAC Name |

pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-3-4-5-10-19-15(17)9-7-12-6-8-13(16)14(11-12)18-2/h6-9,11,16H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDYTTRJOKXRFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40767362 | |

| Record name | Pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40767362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122991-46-2 | |

| Record name | Pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40767362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate typically involves the esterification of 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid with pentanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of Pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The final product is typically purified using large-scale distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid or corresponding aldehydes.

Reduction: Pentyl 3-(4-hydroxy-3-methoxyphenyl)propan-1-ol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the formulation of fragrances and flavors due to its aromatic properties.

Mechanism of Action

The mechanism of action of Pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. Its antioxidant properties may also play a role in its biological effects by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Alkyl Esters of Hydroxycinnamic Acids

Propyl 3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-Enoate

- Structure : Differs from the pentyl ester only in the alkyl chain length (C3 vs. C5).

- Properties : Shorter chain length reduces lipophilicity (logP: ~2.1) compared to the pentyl ester (logP: ~3.5), affecting membrane permeability and solubility .

- Applications : Used in fragrance formulations and as a solvent intermediate .

Eicosyl 3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-Enoate

- Structure : Features a 20-carbon alkyl chain (C20).

- Properties : Extreme lipophilicity (logP: >8) limits aqueous solubility but enhances persistence in lipid-rich environments .

- Applications: Potential use in UV-stable coatings due to long-chain ester stability .

3-Methylbutyl (E)-3-(4-Methoxyphenyl)Prop-2-Enoate

Aryl and Complex Esters

Phenylethyl 3-Methylcaffeate

- Structure : Combines a phenethyl group with a methylated caffeic acid backbone (3,4-dihydroxy substitution).

- Properties : Methylation at the 3-position enhances metabolic stability compared to unmethylated derivatives. Melting point: 80–81°C .

- Bioactivity : Exhibits anti-inflammatory activity superior to ferulic acid in vitro .

(3,4,5,6-Tetrahydroxyoxan-2-yl) Methyl 3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-Enoate

- Structure : A glycosylated derivative with a tetrahydroxyoxane (sugar-like) moiety.

- Properties : Hydroxyl-rich structure improves water solubility, making it suitable for drug delivery systems. Higher accumulation observed in resistant plant cultivars .

Trimethoxyphenyl Derivatives (e.g., Compounds 4.1.16.3–4.1.16.7)

- Structure: Feature 3,4,5-trimethoxyphenyl groups linked to prop-2-enoate esters via aminoalkyl chains.

- Properties : Melting points range from 88°C to 177°C; increased methoxy groups enhance cytotoxicity against cancer cells .

- Applications : Investigated as anticancer agents due to tubulin inhibition .

Salts and Ionic Derivatives

Anilinium 3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-Enoate

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Melting Point (°C) | logP (Predicted) |

|---|---|---|---|---|---|

| Pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | C13H16O4 | 236.26 | 4-OH, 3-OCH3, pentyl ester | N/A | 3.5 |

| Propyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | C13H16O4 | 236.26 | 4-OH, 3-OCH3, propyl ester | N/A | 2.1 |

| Phenylethyl 3-methylcaffeate | C18H18O4 | 298.33 | 3,4-di-OCH3, phenethyl ester | 80–81 | 3.8 |

| Eicosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | C33H54O4 | 514.77 | 4-OH, 3-OCH3, eicosyl ester | N/A | >8 |

| Anilinium 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | C16H17NO4 | 295.31 | Ionic salt with aniline | N/A | -0.5 |

Biological Activity

Pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is characterized by the presence of a pentyl group, hydroxyl, and methoxy substituents on the phenyl ring. These functional groups are crucial for its biological activity as they facilitate interactions with various biological molecules.

| Property | Description |

|---|---|

| Molecular Formula | C13H18O4 |

| Molecular Weight | 238.28 g/mol |

| Appearance | Pale yellow liquid |

| Solubility | Sparingly soluble in water, soluble in organic solvents |

The biological activity of Pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate primarily stems from its antioxidant and anti-inflammatory properties. The compound's hydroxyl and methoxy groups enable it to engage in hydrogen bonding, influencing enzyme activities and cellular signaling pathways.

- Antioxidant Activity : The compound scavenges free radicals, reducing oxidative stress within cells. This action is crucial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : It modulates inflammatory pathways, which may contribute to its therapeutic potential in conditions characterized by chronic inflammation.

Biological Activities

Research indicates that Pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate exhibits several biological activities:

- Antioxidant Properties : Studies have shown that the compound effectively reduces oxidative stress markers in vitro.

- Anti-inflammatory Effects : It has been demonstrated to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

- Antimicrobial Activity : Preliminary investigations indicate potential antimicrobial effects against various pathogens, although further studies are required to establish efficacy and mechanisms .

Case Studies and Research Findings

-

Antioxidant Efficacy Study :

- A study evaluated the antioxidant capacity of Pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentrations, supporting its use as a natural antioxidant.

-

Anti-inflammatory Mechanisms :

- In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with Pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate resulted in decreased levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

- Antimicrobial Activity Assessment :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Pentyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification of 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid with pentanol under acid catalysis (e.g., H₂SO₄) or via Claisen condensation of appropriate precursors. Reaction conditions such as temperature (80–100°C), solvent polarity, and catalyst loading significantly affect yields. For instance, prolonged heating may degrade the phenolic hydroxyl group, necessitating inert atmospheres or protective groups . Optimization should include thin-layer chromatography (TLC) monitoring and purification via column chromatography.

Q. How is the purity of this compound validated in pharmacological studies?

- Methodological Answer : Purity is typically assessed using HPLC with UV detection (λ = 280 nm for phenolic absorption) and confirmed via ¹H/¹³C NMR. Comparative analysis with reference standards (e.g., 3-hydroxy-4-methoxycinnamic acid derivatives) is critical for identifying impurities. Melting point consistency (e.g., 85–89°C for structurally similar compounds) and elemental analysis (C, H, O content) further validate purity .

Q. What are the primary natural sources or precursors for this compound?

- Methodological Answer : The compound is synthetically derived, but its structural analogs (e.g., 3-hydroxy-4-methoxycinnamic acid) are naturally occurring in Cinnamomum cassia (Chinese cinnamon) peel. Isolation from natural sources involves ethanol extraction, followed by acid-base partitioning and recrystallization. However, synthetic routes are preferred for scalability and purity control .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic analysis be resolved for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural ambiguities. For example, if NMR suggests a trans-configuration but IR indicates hydrogen bonding anomalies, SC-XRD can confirm bond angles and dihedral angles. Data-to-parameter ratios >13:1 and R-factors <0.06 (as seen in analogous crystal studies) ensure reliability. Computational methods (DFT) can supplement experimental data .

Q. What experimental strategies mitigate oxidative degradation during bioactivity assays?

- Methodological Answer : To prevent degradation of the phenolic moiety, assays should be conducted under inert conditions (N₂ atmosphere) with antioxidants like ascorbic acid (0.1–1 mM). Stability studies using LC-MS at 37°C in buffer (pH 7.4) can identify degradation products. Encapsulation in cyclodextrins or liposomes enhances stability in aqueous media for prolonged pharmacological testing .

Q. How do structural modifications (e.g., halogenation or alkyl chain variation) affect its receptor-binding affinity?

- Methodological Answer : Modifying the pentyl chain to shorter (ethyl) or branched (2-ethylhexyl) groups alters lipophilicity (logP), impacting membrane permeability. Fluorination at the phenyl ring (as in 4-fluoro analogs) enhances metabolic stability but may reduce hydrogen-bonding interactions with targets like COX-2. Comparative molecular field analysis (CoMFA) and docking simulations predict binding modes, validated via competitive radioligand assays .

Q. What are the critical considerations for designing in vitro toxicity assays for this compound?

- Methodological Answer : Use HepG2 or primary hepatocytes for cytotoxicity screening (MTT assay) with IC₅₀ determination. Mitochondrial toxicity can be assessed via JC-1 staining for membrane potential collapse. Genotoxicity requires Ames test (with/without metabolic activation) and comet assay. Dose-response curves must account for solubility limits (e.g., DMSO concentration ≤0.1%) to avoid artifacts .

Data Contradiction Analysis

Q. How should conflicting results between antioxidant assays (e.g., DPPH vs. ORAC) be interpreted?

- Methodological Answer : DPPH assays measure hydrogen atom transfer (HAT) in non-polar media, while ORAC assesses peroxyl radical scavenging in aqueous systems. Discrepancies arise from the compound’s solubility and radical specificity. Validate results using electron paramagnetic resonance (EPR) to directly quantify radical quenching. Adjust solvent systems (e.g., PBS with 10% ethanol) to mimic physiological conditions .

Structural and Functional Analogues

Q. Which analogs of this compound have demonstrated unique bioactivity, and what structural features drive these effects?

- Methodological Answer : Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate shows enhanced anti-inflammatory activity due to halogen-mediated COX-2 inhibition. The 2-cyano substitution in 2-ethylhexyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate increases electrophilicity, improving kinase inhibition. Substituent effects are quantified via Hammett σ values and molecular docking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.